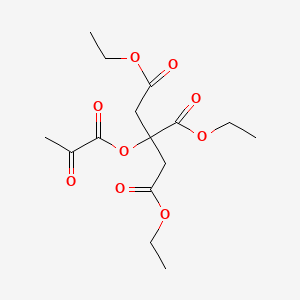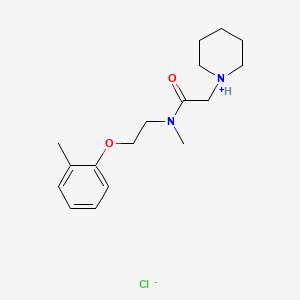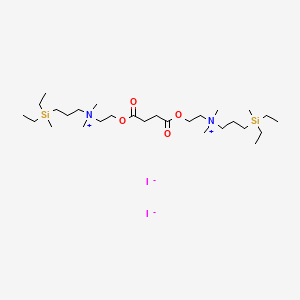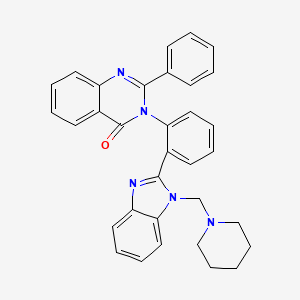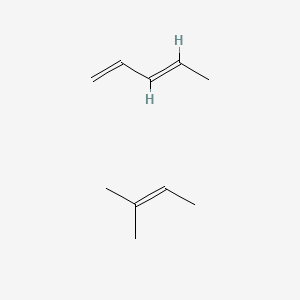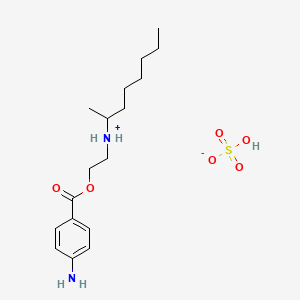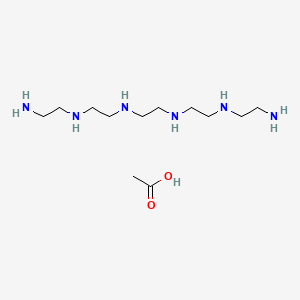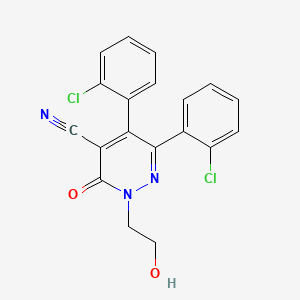
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds.
Introduction of Substituents: The 2-chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Functional Group Modifications: The hydroxyethyl and oxo groups can be added through various functional group transformations, such as oxidation or reduction reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyethyl groups to carboxylic acids.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridazinecarbonitrile: A simpler analog without the additional substituents.
5,6-Bis(2-chlorophenyl)pyridazine: Lacks the hydroxyethyl and oxo groups.
2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-pyridazine: Does not have the chlorophenyl substituents.
Uniqueness
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Propiedades
Número CAS |
75660-48-9 |
|---|---|
Fórmula molecular |
C19H13Cl2N3O2 |
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
5,6-bis(2-chlorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-15-7-3-1-5-12(15)17-14(11-22)19(26)24(9-10-25)23-18(17)13-6-2-4-8-16(13)21/h1-8,25H,9-10H2 |
Clave InChI |
OBHKGLRTZUIUQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3Cl)CCO)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
